Preservation of N-Terminal Disulfide Scaffold: Sequence Confirmation vs. Full-Length Orexin A
Orexin A (1-15) (free acid) comprises the exact N-terminal 15 residues of Orexin A, including the two intramolecular disulfide bonds (Cys6–Cys12 and Cys7–Cys14) that define the compact, hydrophilic N-terminal domain . This contrasts with full-length Orexin A, which includes an additional C-terminal amphipathic helix-turn-helix motif (residues 16-33) required for receptor activation [1]. The (1-15) fragment is not merely a truncated agonist but a distinct molecular entity used for epitope mapping and as a control peptide, as it retains the antigenic N-terminal region while lacking functional agonist activity .
| Evidence Dimension | Amino acid sequence and disulfide bond pattern |
|---|---|
| Target Compound Data | Pyr-Pro-Leu-Pro-Asp-Cys-Cys-Arg-Gln-Lys-Thr-Cys-Ser-Cys-Arg (Disulfide bridge: Cys6-Cys12, Cys7-Cys14) |
| Comparator Or Baseline | Full-length Orexin A: 33 residues with N-terminal pyroglutamyl, C-terminal amidation, and same disulfide bonds plus C-terminal amphipathic helices (residues 16-33) [1] |
| Quantified Difference | Fragment comprises N-terminal 15/33 residues (45% of full-length sequence) and lacks C-terminal helices I (Leu16-Ala23) and II (Asn25-Thr32) [1] |
| Conditions | Primary sequence determination via mass spectrometry and HPLC analysis by vendor |
Why This Matters
The defined disulfide-bonded N-terminal structure enables precise epitope mapping and ensures batch-to-batch consistency for immunoassay applications.
- [1] Takai T, Takaya T, Nakano M, et al. Orexin-A is composed of a highly conserved C-terminal and a specific, hydrophilic N-terminal region, revealing the structural basis of specific recognition by the orexin-1 receptor. J Pept Sci. 2006;12(7):443-454. View Source
